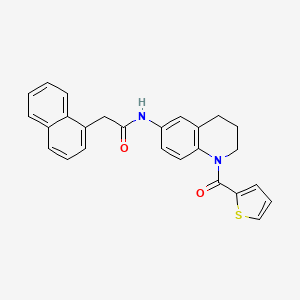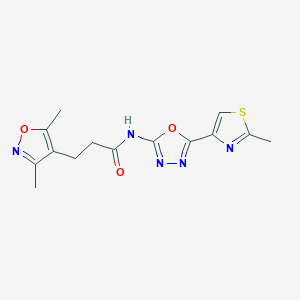
3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
One area of research involves the synthesis of azole derivatives, including structures related to the mentioned compound, to evaluate their antibacterial properties. For example, Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogues, demonstrating good antibacterial activity against Rhizobium radiobacter. This study highlights the potential of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).
Antifungal and Cytotoxicity Studies
Research by Khodairy et al. (2016) focused on synthesizing triazepines, pyrimidines, and azoles, starting from 4-toluenesulfonamide, which showed good antifungal activity in vitro. This indicates the potential utility of such compounds in treating fungal infections and their role in pharmaceutical chemistry (Khodairy et al., 2016).
Neuropharmacological Potential
Bailey et al. (1985) discovered compounds within this chemical family showing potential as antidepressants with reduced side effects compared to existing treatments. This work emphasizes the importance of structural analogs in discovering new therapeutic agents (Bailey et al., 1985).
Synthetic Methodologies
The synthesis and functionalization of compounds structurally related to "3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide" have been extensively studied, indicating a broad interest in their chemical properties and potential applications. For instance, methods for the selective alkylation of 3,5-dimethylisoxazole, leading to derivatives with varied substituents, showcase the versatility of these compounds in synthetic chemistry (Brunelle, 1981).
Mechanism of Action Studies
Investigations into the action mechanisms of 1,3,4-oxadiazole thioether derivatives, related to the core structure of the mentioned compound, against specific bacterial strains provide insights into their biological activity. Song et al. (2017) conducted a detailed study on the antibacterial activities of these derivatives, offering valuable information for the development of new antibacterial agents (Song et al., 2017).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(8(2)22-19-7)4-5-12(20)16-14-18-17-13(21-14)11-6-23-9(3)15-11/h6H,4-5H2,1-3H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIRXTCSWGRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)
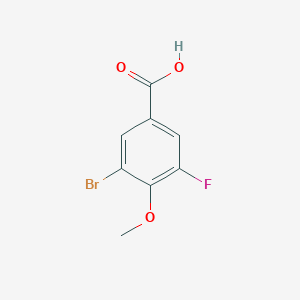
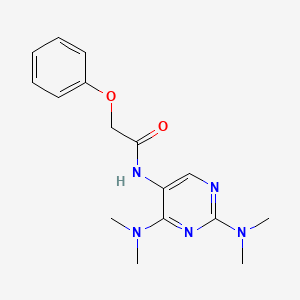
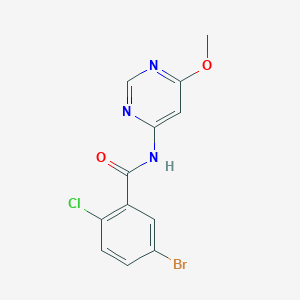
![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)
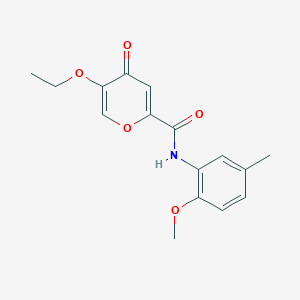
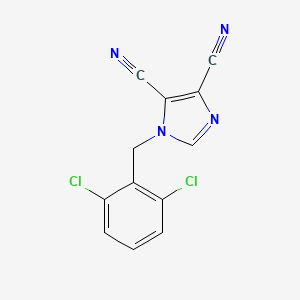
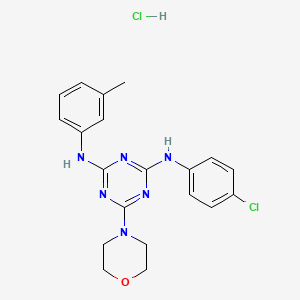
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)



